N-[3-(carbamothioylamino)phenyl]acetamide
Overview
Description
N-[3-(Carbamothioylamino)phenyl]acetamide is an organic compound with the molecular formula C9H11N3OS. It is known for its unique structure, which includes a carbamothioylamino group attached to a phenyl ring, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(carbamothioylamino)phenyl]acetamide typically involves the reaction of 3-nitroaniline with thiourea under acidic conditions to form the intermediate 3-(carbamothioylamino)aniline. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the synthesis
Purification steps: such as recrystallization or chromatography to ensure high purity
Quality control: measures to maintain consistency and safety standards
Chemical Reactions Analysis
Types of Reactions
N-[3-(carbamothioylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction of the nitro group to an amine
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nitrating agents
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines
Substitution products: Halogenated or nitrated derivatives
Scientific Research Applications
N-[3-(carbamothioylamino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Mechanism of Action
The mechanism of action of N-[3-(carbamothioylamino)phenyl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Carbamoylamino)phenyl]acetamide
- N-[3-(Carbamothioylamino)phenyl]propionamide
Comparison
N-[3-(carbamothioylamino)phenyl]acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[3-(carbamothioylamino)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJLVVVDIFJJSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167143 | |
Record name | Acetamide, N-(3-((aminothioxomethyl)amino)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-34-2 | |
Record name | N-[3-[(Aminothioxomethyl)amino]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1614-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-((aminothioxomethyl)amino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(3-((aminothioxomethyl)amino)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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